molecular formula C14H13ClN2O4S B1608006 2-Ethoxy-5-(picolinamido)benzene-1-sulfonyl chloride CAS No. 680618-08-0

2-Ethoxy-5-(picolinamido)benzene-1-sulfonyl chloride

Cat. No. B1608006
M. Wt: 340.8 g/mol
InChI Key: XPGRHTBDPVXBHI-UHFFFAOYSA-N
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Description

“2-Ethoxy-5-(picolinamido)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C14H13ClN2O4S and a molecular weight of 340.8 g/mol. It is offered by various chemical suppliers for research and development purposes .


Molecular Structure Analysis

The molecular structure of “2-Ethoxy-5-(picolinamido)benzene-1-sulfonyl chloride” is represented by the formula C14H13ClN2O4S. The structure is composed of an ethoxy group (C2H5O-), a picolinamido group (C6H6N2O), a benzene ring (C6H5-), a sulfonyl group (SO2-), and a chloride ion (Cl-) .

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

  • ABTS/PP Decolorization Assay : The ABTS radical cation-based assays, including ABTS/potassium persulfate, are crucial for evaluating the antioxidant capacity of compounds. Some antioxidants can form coupling adducts with ABTS•+, indicating a specific reaction for certain antioxidants. These assays, despite their limitations, are recommended for tracking changes in the same antioxidant system during storage and processing (Ilyasov et al., 2020).

Analytical Methods for Antioxidant Activity

  • Analytical Methods Overview : The study provides a critical presentation of tests used to determine antioxidant activity, including ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and the Folin–Ciocalteu test. These assays, based on chemical reactions and spectrophotometry, have been applied successfully in antioxidant analysis or determination of the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

Environmental and Biological Applications

  • Environmental Safety of Surfactants : Discusses the environmental properties, fate, and toxicity of major surfactant classes and their feedstocks, focusing on their use in personal care and cleaning products. The comprehensive report covers the environmental impact assessments and confirms that these substances, including sulfonates and ethoxylates, do not pose a risk to aquatic or sediment environments at current levels of use (Cowan-Ellsberry et al., 2014).

  • Biocidal Agents and Antibiotic Resistance : Reviews the impact of biocidal agents at sublethal concentrations on antibiotic resistance in Gram-negative species, highlighting the potential for cross-resistance to antibiotics. This suggests a need for cautious use of biocides to prevent unintended promotion of antibiotic resistance (Kampf, 2018).

Sulfonamides in Medicinal Chemistry

  • Antitumour Agents and Sulfonamides : Discusses the important biological properties of sulfonamides, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. This review emphasizes the significance of sulfonamides in the planning and development of bioactive substances, highlighting their potential antitumor properties (Azevedo-Barbosa et al., 2020).

properties

IUPAC Name

2-ethoxy-5-(pyridine-2-carbonylamino)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-2-21-12-7-6-10(9-13(12)22(15,19)20)17-14(18)11-5-3-4-8-16-11/h3-9H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGRHTBDPVXBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C2=CC=CC=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374486
Record name 2-Ethoxy-5-[(pyridine-2-carbonyl)amino]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-(picolinamido)benzene-1-sulfonyl chloride

CAS RN

680618-08-0
Record name 2-Ethoxy-5-[(2-pyridinylcarbonyl)amino]benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680618-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-5-[(pyridine-2-carbonyl)amino]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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